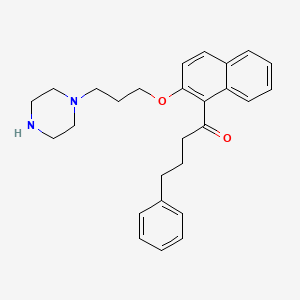
Bisphenol S-2,2',3,3',5,5',6,6'-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfonyldiphenol-d8 involves the incorporation of deuterium into the 4,4’-Sulfonyldiphenol molecule. This process typically involves the use of deuterated reagents and solvents to replace the hydrogen atoms with deuterium. The reaction conditions often include the use of catalysts and controlled environments to ensure the successful incorporation of deuterium .
Industrial Production Methods
Industrial production of 4,4’-Sulfonyldiphenol-d8 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced equipment to ensure the consistency and purity of the final product. The production is carried out under strict quality control measures to meet the standards required for scientific research .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Sulfonyldiphenol-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted phenols. These products are often used in further chemical synthesis and research applications .
Aplicaciones Científicas De Investigación
4,4’-Sulfonyldiphenol-d8 is widely used in various scientific research fields, including:
Chemistry: As a tracer in the study of reaction mechanisms and kinetics.
Biology: In metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: In drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: In the production of high-performance polymers and materials.
Mecanismo De Acción
The mechanism of action of 4,4’-Sulfonyldiphenol-d8 involves its incorporation into molecules as a stable isotope. This incorporation allows researchers to trace the movement and transformation of the compound in various systems. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Sulfonyldiphenol: The non-deuterated form of the compound.
Bisphenol A: A similar compound used in the production of plastics and resins.
Bisphenol F: Another bisphenol compound with similar applications.
Uniqueness
4,4’-Sulfonyldiphenol-d8 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in scientific studies. This makes it particularly valuable in research applications where accurate quantitation is essential .
Propiedades
Fórmula molecular |
C12H10O4S |
|---|---|
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C12H10O4S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D |
Clave InChI |
VPWNQTHUCYMVMZ-PGRXLJNUSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1O)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H] |
SMILES canónico |
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide](/img/structure/B15140125.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B15140132.png)
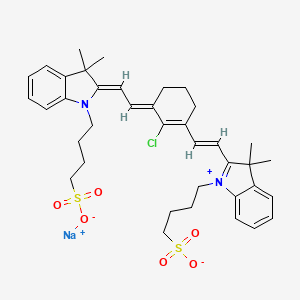
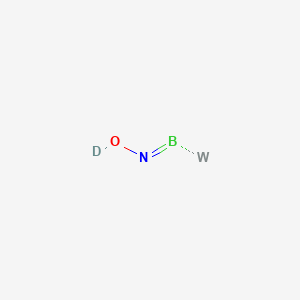
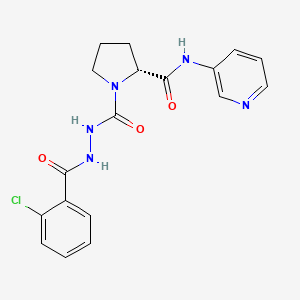
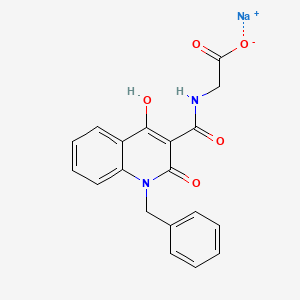
![4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B15140162.png)
![2-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140169.png)



![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B15140196.png)
